3-Methoxybenzenesulfonamide

Description

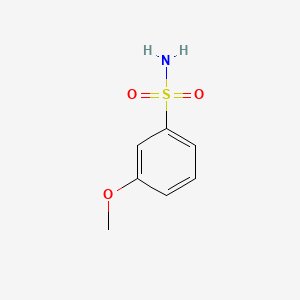

Structure

3D Structure

Properties

IUPAC Name |

3-methoxybenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3S/c1-11-6-3-2-4-7(5-6)12(8,9)10/h2-5H,1H3,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBKIEQKVSHDVGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10563752 | |

| Record name | 3-Methoxybenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10563752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58734-57-9 | |

| Record name | 3-Methoxybenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10563752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methoxybenzene-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Importance of 3-Methoxybenzenesulfonamide

An In-depth Technical Guide to the Synthesis of 3-Methoxybenzenesulfonamide

This compound is a vital molecular scaffold in the landscape of modern medicinal chemistry and drug development. As a key building block, it is incorporated into a diverse range of therapeutic candidates, from enzyme inhibitors to receptor antagonists.[1][2] The sulfonamide functional group is a well-established bioisostere of the amide bond, offering similar geometric properties but with enhanced metabolic stability and different hydrogen bonding capabilities, which can lead to significant improvements in a drug candidate's pharmacokinetic profile and target affinity.[3] This guide, designed for researchers and drug development professionals, provides a comprehensive, field-proven protocol for the synthesis of this compound, emphasizing the underlying chemical principles and safety considerations that ensure a reproducible and reliable outcome.

Synthetic Strategy: Navigating Electrophilic Substitution

A cursory glance at the target molecule might suggest a straightforward synthesis via electrophilic chlorosulfonation of anisole (methoxybenzene). However, this approach is fundamentally flawed for obtaining the desired 3-substituted (meta) isomer. The methoxy group is a powerful activating, ortho, para-directing group due to its ability to donate electron density to the aromatic ring through resonance.[4][5] Consequently, direct sulfonation or chlorosulfonation of anisole overwhelmingly yields the 4-methoxy (para) and 2-methoxy (ortho) isomers.[6][7][8]

Therefore, an effective synthesis of the 3-methoxy isomer necessitates a more nuanced strategy that circumvents the directing effects of the methoxy group. The most reliable and widely employed method involves a Sandmeyer-type reaction, beginning with a starting material where the foundational regiochemistry is already established: 3-methoxyaniline. This precursor is converted into a diazonium salt, which is subsequently displaced by a sulfonyl chloride group using sulfur dioxide and a copper catalyst. This intermediate, 3-methoxybenzenesulfonyl chloride, is then readily converted to the final sulfonamide product.

Experimental Workflow Overview

The synthesis is a two-stage process beginning with the formation of the key sulfonyl chloride intermediate, followed by amination to yield the final product.

Caption: Overall workflow for the two-stage synthesis of this compound.

Stage 1: Synthesis of 3-Methoxybenzenesulfonyl Chloride

This stage leverages a classical Sandmeyer reaction, a cornerstone of aromatic chemistry for the conversion of aryl amines into a wide variety of functional groups. The key is the formation of a diazonium salt, a highly versatile intermediate.

Detailed Experimental Protocol

-

Diazonium Salt Formation:

-

In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, combine 3-methoxyaniline (1.0 eq) with 3M hydrochloric acid (3.0 eq).

-

Cool the resulting slurry to 0-5 °C in an ice-salt bath.

-

Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold water.

-

Add the sodium nitrite solution dropwise to the stirred aniline slurry, ensuring the temperature is strictly maintained below 5 °C. The formation of the diazonium salt is indicated by a clear, pale yellow solution. Causality Note: Low temperatures are critical to prevent the premature decomposition of the unstable diazonium salt.

-

-

Sulfonyl Chloride Formation:

-

In a separate, larger reaction vessel, prepare a saturated solution of sulfur dioxide in glacial acetic acid. This is achieved by bubbling SO₂ gas through the acid at room temperature.

-

To this solution, add a catalytic amount of copper(II) chloride (0.1 eq).[9]

-

Cool the SO₂/acetic acid mixture to 15-20 °C.

-

Slowly add the previously prepared cold diazonium salt solution to the SO₂/acetic acid mixture with vigorous stirring.[9] Gas evolution (N₂) will be observed.

-

After the addition is complete, allow the reaction to warm to room temperature and then gently heat to 40-50 °C for 15-30 minutes until gas evolution ceases.[9] Causality Note: The copper catalyst facilitates the radical-mediated transfer of the SO₂Cl group to the aromatic ring with the expulsion of nitrogen gas.

-

-

Workup and Isolation:

-

Cool the reaction mixture to room temperature and pour it carefully into a large volume of ice water.

-

An oily product, the crude 3-methoxybenzenesulfonyl chloride, should separate.

-

Extract the aqueous mixture twice with a suitable organic solvent, such as dichloromethane or diethyl ether.

-

Combine the organic layers and wash sequentially with water, 1N sodium hydroxide solution (to remove acidic impurities), 1N hydrochloric acid solution, and finally with saturated brine.[9]

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude sulfonyl chloride as a dark-colored oil.[9] Purification can be achieved via silica gel column chromatography if necessary.[9]

-

Stage 2: Synthesis of this compound

The conversion of the sulfonyl chloride to the sulfonamide is a robust and high-yielding nucleophilic substitution reaction.

Detailed Experimental Protocol

-

Amination Reaction:

-

Place an excess of concentrated aqueous ammonium hydroxide (approx. 10 eq) in a flask and cool to 0-10 °C in an ice bath.

-

Dissolve the crude 3-methoxybenzenesulfonyl chloride (1.0 eq) from Stage 1 in a minimal amount of a water-miscible solvent like acetone or THF.

-

Add the sulfonyl chloride solution dropwise to the cold, stirred ammonium hydroxide. A white precipitate may begin to form. Causality Note: Using excess ammonia ensures it acts as both the nucleophile and the base to neutralize the HCl byproduct, driving the reaction to completion.

-

After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.

-

-

Workup and Purification:

-

If a precipitate has formed, filter the mixture. If not, slowly and carefully acidify the reaction mixture to a pH of ~2 by adding 2M hydrochloric acid while cooling in an ice bath.

-

The acidification protonates the sulfonamide anion, drastically reducing its water solubility and causing the this compound to precipitate as a solid.

-

Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold water to remove any residual salts.

-

The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final product as a crystalline solid.[10]

-

Quantitative Data and Physical Properties

| Reagent/Product | Formula | MW ( g/mol ) | Density (g/mL) | m.p. (°C) | b.p. (°C) |

| 3-Methoxyaniline | C₇H₉NO | 123.15 | 1.096 | -1 to 1 | 251 |

| Sodium Nitrite | NaNO₂ | 69.00 | 2.168 | 271 | 320 (dec.) |

| 3-Methoxybenzenesulfonyl chloride | C₇H₇ClO₃S | 206.65 | 1.460 | N/A | N/A |

| This compound | C₇H₉NO₃S | 187.22 | N/A | 97-101 | N/A |

Data sourced from[11][12][13].

Safety and Hazard Management

The synthesis involves several hazardous materials. Adherence to strict safety protocols is mandatory.

| Chemical | CAS Number | Primary Hazards | Recommended Precautions |

| 3-Methoxyaniline | 536-90-3 | Toxic, Combustible, Stench | Work in a fume hood, wear gloves, eye protection. Avoid inhalation and skin contact. |

| Sodium Nitrite | 7632-00-0 | Oxidizer, Toxic | Keep away from combustible materials. Avoid ingestion and inhalation. |

| Diazonium Salts | (in situ) | Explosive when dry | Never isolate or allow to dry. Keep in cold solution at all times. Use a blast shield. |

| Sulfur Dioxide (gas) | 7446-09-5 | Toxic, Corrosive | Use only in a well-ventilated fume hood with a gas scrubber. Respiratory protection required. |

| 3-Methoxybenzenesulfonyl chloride | 10130-74-2 | Corrosive | Causes severe skin burns and eye damage.[11][13] Handle with extreme care, using acid-resistant gloves and face shield. |

| Ammonium Hydroxide | 1336-21-6 | Corrosive, Respiratory Irritant | Work in a fume hood, avoid inhaling vapors. |

Emergency Response: In case of skin or eye contact with corrosive materials like sulfonyl chloride or concentrated acids/bases, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[14][15][16] Spills should be neutralized with an appropriate agent (e.g., sodium bicarbonate for acids) before cleanup.[17]

References

- DuPont. (n.d.). Chlorosulfonic Acid Safety Precautions.

- Atul Ltd. (n.d.). Chlorosulfonic acid.

- ECHEMI. (n.d.). Chlorosulfonic acid SDS, 7790-94-5 Safety Data Sheets.

-

Cerfontain, H., Lambrechts, H. J. A., Schaasberg-Nienhuis, Z. R. H., Coombes, R. G., Hadjigeorgiou, P., & Tucker, G. P. (1985). Protonation and sulphonation reactions of anisole in sulphuric and fluorosulphuric acid. Journal of the Chemical Society, Perkin Transactions 2, (5), 659-667. [Link]

- Boruah, M., & Bolm, C. (2005). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Organic Letters, 7(19), 4107–4109.

- New Jersey Department of Health. (n.d.). Hazard Summary: Chlorosulphonic Acid.

- Lukevics, E., & Voronkov, M. G. (1974). Sulfonation of aromatic and heterocyclic compounds with bis(trimethylsilyl) sulfate. Chemistry of Heterocyclic Compounds, 10(4), 420-422.

- Loba Chemie. (2019). CHLOROSULFONIC ACID FOR SYNTHESIS MSDS.

- Wanhongrun. (2025). How does anisole react with acids?

- ChemicalBook. (2023). 3-METHOXYBENZENESULFONYL CHLORIDE Chemical Properties, Uses, Production.

- Ansink, H. R. W., & Cerfontain, H. (1992). Sulfonation of anisole, phenol, toluene and related alkyl and alkoxy derivatives with SO3. The influence of the solvent system on the reactivity and the sulfonic acid product distribution. Recueil des Travaux Chimiques des Pays-Bas, 111(3), 183-192.

- Baskin, J. M., & Wang, Z. (2002). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Organic Letters, 4(24), 4423–4425.

- Li, Z., & MacMillan, D. W. C. (2021). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society, 143(49), 22442–22449.

- ResearchGate. (2025). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides | Request PDF.

- Various Authors. (2024).

- Cerfontain, H., Lambrechts, H. J. A., & Schaasberg-Nienhuis, Z. R. H. (1982). Aromatic sulphonation. Part 91. The sulphonation of anisole, phenol, phenyl methanesulphonate, potassium phenyl sulphate, and a series of methyl-, bromo-, and chloro-substituted anisoles and phenols in concentrated aqueous sulphuric acid. Journal of the Chemical Society, Perkin Transactions 2, (4), 537-545.

- PubChem. (n.d.). N-[(3-methoxyphenyl)methyl]benzenesulfonamide.

- ResearchGate. (n.d.). Computed PES for anisole–Cl2 reactions, catalyzed by HCl, in simulated CCl4 solution.

- YouTube. (2024). class:-12 Sulphonation in Anisole Example of Electrophilic substitution reaction organic chemistry.

- Suchetan, P. A., et al. (2011). N-(3-Methoxybenzoyl)-4-methylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3246.

- Organic Syntheses. (n.d.). 4-Cyano-2-methoxybenzenesulfonyl Chloride.

- ChemScene. (n.d.). 3-Methoxybenzensulfonyl chloride.

- BenchChem. (n.d.). The Chemistry of 4-Methoxybenzenesulfonamide: Properties and Synthesis Applications.

- Suchetan, P. A., et al. (2011). N-(3-Methoxybenzoyl)-2-methylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2959.

- Google Patents. (2005). Process for manufacturing optically pure (r) or (s)-5-(2-aminopropyl)-2-methoxybenzene sulfonamide.

- PrepChem.com. (n.d.). Synthesis of 4-methoxybenzenesulfonamide.

- ResearchGate. (2020). Please tell me the synthesis of p-methoxybenzenesulfonylchloride?

- ChemicalBook. (n.d.). N-(3-METHOXYBENZYL)METHANESULFONAMIDE Product Description.

- Reddit. (2020). So, I'm working on chlorosulfonation, I can't find a mechanism with benzene...

- The Royal Society of Chemistry. (2002). Chlorosulfonic Acid - A Versatile Reagent.

- PubChem. (n.d.). 4-Methoxybenzenesulfonamide.

- PubChem. (n.d.). 3-Methoxybenzenesulfonyl chloride.

- PubChem. (n.d.). (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide.

- Sigma-Aldrich. (n.d.). This compound.

- Sigma-Aldrich. (n.d.). 3-Methoxybenzenesulfonyl chloride.

- ResearchGate. (2025). (PDF) N-(3-Methoxybenzoyl)-4-methylbenzenesulfonamide.

- Google Patents. (n.d.). Method for synthesizing benzene sulfonamide compounds.

- Google Patents. (2011). Benzenesulfonamide derivatives and pharmaceutical composition thereof.

- PubMed. (2024). Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies.

- PubMed. (2015). Discovery and Development of the Aryl O-Sulfamate Pharmacophore for Oncology and Women's Health.

- Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis and Purification of 3-Methoxytyramine for Research Applications.

- Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis and Purification of 3,6-Dimethoxyapigenin.

- Google Patents. (n.d.). Preparation method for p-carboxybenzene sulfonamide.

- YouTube. (2025). Accelerating Drug Discovery: Enhanced Chemistry Strategies for NCEs, ADCs, and Emerging Modalities.

Sources

- 1. nbinno.com [nbinno.com]

- 2. EP2366687A2 - Benzenesulfonamide derivatives and pharmaceutical composition thereof - Google Patents [patents.google.com]

- 3. macmillan.princeton.edu [macmillan.princeton.edu]

- 4. How does anisole react with acids? - Blog - Wanhongrun [zbwhr.com]

- 5. researchgate.net [researchgate.net]

- 6. Protonation and sulphonation reactions of anisole in sulphuric and fluorosulphuric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 7. Aromatic sulphonation. Part 91. The sulphonation of anisole, phenol, phenyl methanesulphonate, potassium phenyl sulphate, and a series of methyl-, bromo-, and chloro-substituted anisoles and phenols in concentrated aqueous sulphuric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 8. m.youtube.com [m.youtube.com]

- 9. 3-METHOXYBENZENESULFONYL CHLORIDE | 10130-74-2 [chemicalbook.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. 3-Methoxybenzenesulfonyl chloride | C7H7ClO3S | CID 2737504 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. This compound | 58734-57-9 [sigmaaldrich.com]

- 13. 3-Methoxybenzenesulfonyl chloride 96 10130-74-2 [sigmaaldrich.com]

- 14. macro.lsu.edu [macro.lsu.edu]

- 15. atul.co.in [atul.co.in]

- 16. nj.gov [nj.gov]

- 17. echemi.com [echemi.com]

3-Methoxybenzenesulfonamide chemical properties and structure

An In-Depth Technical Guide to 3-Methoxybenzenesulfonamide: Chemical Properties, Structure, and Applications

Introduction

This compound is an organic chemical compound featuring a benzene ring substituted with a methoxy group (-OCH₃) and a sulfonamide group (-SO₂NH₂). The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the basis for a wide array of therapeutic agents, including antibacterial sulfa drugs, diuretics, and anticonvulsants. The presence and position of the methoxy group on the aromatic ring can significantly influence the molecule's electronic properties, solubility, and metabolic stability, making it a valuable building block in the synthesis of more complex molecules for drug discovery and materials science. This guide provides a comprehensive overview of its chemical and physical properties, structure, synthesis, and applications for researchers and drug development professionals.

Chemical Structure and Identification

The molecular structure of this compound is characterized by a benzene ring where a methoxy group and a sulfonamide group are attached at positions 1 and 3, respectively.

Caption: 2D structure of this compound.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided below. These properties are crucial for its handling, storage, and application in chemical synthesis.

| Property | Value | Source |

| CAS Number | 58734-57-9 | |

| Molecular Formula | C₇H₉NO₃S | |

| Molecular Weight | 187.22 g/mol | [1] |

| Physical Form | Solid | |

| Purity | ≥97% | |

| Storage Temperature | Room temperature, sealed in dry, dark place | |

| InChI Key | VBKIEQKVSHDVGH-UHFFFAOYSA-N |

Synthesis Protocol

This compound is typically synthesized from its corresponding sulfonyl chloride precursor, 3-methoxybenzenesulfonyl chloride. The reaction involves the nucleophilic substitution of the chloride by ammonia.

Caption: General synthesis workflow for this compound.

Experimental Protocol: Synthesis from 3-Methoxybenzenesulfonyl Chloride

This protocol is adapted from the general synthesis of arylsulfonamides.[2][3]

-

Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer and a dropping funnel.

-

Reagents: Add concentrated ammonium hydroxide solution to the flask and cool it in an ice bath.

-

Addition of Precursor: Dissolve 3-methoxybenzenesulfonyl chloride (1.0 eq) in a suitable solvent like THF or acetone. Add this solution dropwise to the cooled ammonium hydroxide with vigorous stirring. The temperature should be maintained below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours.

-

Work-up: Carefully acidify the reaction mixture with dilute hydrochloric acid (e.g., 2M HCl) until it is acidic to litmus paper. This will precipitate the sulfonamide.

-

Isolation: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water to remove any remaining salts.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound.

-

Drying: Dry the purified crystals under vacuum. The purity can be confirmed by measuring the melting point and by spectroscopic analysis.

Causality Note: The use of excess ammonium hydroxide drives the reaction to completion. The final acidification step is crucial because sulfonamides are acidic and will dissolve in a basic solution as their corresponding salt; acidification protonates the sulfonamide nitrogen, causing the neutral, less soluble compound to precipitate out.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and purity of the synthesized this compound. The expected data are as follows:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show a singlet for the methoxy (-OCH₃) protons around 3.8 ppm. The aromatic protons will appear in the range of 6.9-7.7 ppm. The two protons on the sulfonamide (-SO₂NH₂) group will typically appear as a broad singlet. The exact chemical shifts and splitting patterns of the aromatic protons depend on the solvent used.[4][5]

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show a signal for the methoxy carbon around 55-56 ppm. The aromatic carbons will have signals in the region of 110-160 ppm.[4]

-

IR (Infrared) Spectroscopy: The IR spectrum provides information about the functional groups present. Key expected absorption bands include:

-

N-H stretching vibrations for the -NH₂ group in the range of 3390–3230 cm⁻¹.[3]

-

Asymmetric and symmetric S=O stretching vibrations for the sulfonamide group, appearing as strong bands around 1340–1315 cm⁻¹ and 1185–1145 cm⁻¹, respectively.[3]

-

C-O stretching for the methoxy group in the range of 1285–1250 cm⁻¹ (asymmetric) and 1055-1020 cm⁻¹ (symmetric).[4]

-

-

MS (Mass Spectrometry): Mass spectrometry is used to determine the molecular weight of the compound. For this compound, the molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) corresponding to its molecular weight (187.22). High-resolution mass spectrometry can confirm the elemental composition.[6]

Applications in Research and Drug Development

The benzenesulfonamide scaffold is a "privileged structure" in medicinal chemistry due to its ability to bind to a variety of biological targets. Its derivatives have shown a wide range of pharmacological activities.

-

Enzyme Inhibition: The sulfonamide group can act as a zinc-binding group, making it a key pharmacophore for inhibitors of zinc-containing enzymes like carbonic anhydrases.[7] Novel derivatives of benzenesulfonamides are continuously being synthesized and evaluated for their inhibitory potential against various enzymes.[8]

-

Anticancer Agents: Benzenesulfonamide derivatives have been identified as promising anticancer agents.[9] They can be designed to inhibit targets crucial for cancer cell proliferation and survival, such as receptor tyrosine kinases or cell cycle progression.[10][11] The methoxy group can be strategically placed to enhance binding affinity or improve pharmacokinetic properties.

-

Scaffold for Synthesis: this compound serves as a versatile starting material for creating libraries of more complex molecules. The sulfonamide nitrogen and the aromatic ring can be further functionalized to explore structure-activity relationships (SAR) in drug discovery campaigns.[12]

Safety and Handling

Based on safety data for similar compounds, this compound should be handled with care in a laboratory setting.

-

General Handling: Use in a well-ventilated area or a chemical fume hood. Avoid breathing dust. Avoid contact with skin, eyes, and clothing.[13][14][15]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.[13][15]

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.

-

Hazards: May cause skin, eye, and respiratory irritation. Harmful if swallowed.[14][15]

Conclusion

This compound is a valuable chemical intermediate with a well-defined set of properties and a straightforward synthetic route. Its structural features, particularly the presence of the biologically active sulfonamide group, make it a compound of significant interest for researchers in medicinal chemistry and drug development. The insights provided in this guide aim to support its effective use in the laboratory for the synthesis of novel compounds with potential therapeutic applications.

References

-

3-methoxy-N-(2-methoxyphenyl)benzene-1-sulfonamide | C14H15NO4S - PubChem. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]

-

3-Methoxy-2,4,5-trimethylbenzenesulfonamide | C10H15NO3S - PubChem. (n.d.). National Institutes of Health. Retrieved January 11, 2026, from [Link]

-

Sreenivasa, S., Palakshamurthy, B. S., Lohith, T. N., Mohan, N. R., Kumar, V., & Suchetan, P. A. (2013). N-(3-Methoxybenzoyl)-4-methylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 8), o1263. [Link]

-

N-[(3-methoxyphenyl)methyl]benzenesulfonamide | C14H15NO3S | CID 13827002 - PubChem. (n.d.). National Institutes of Health. Retrieved January 11, 2026, from [Link]

-

Benzenesulfonamide, 3-amino-N,N-diethyl-4-methoxy-. (2018, February 16). SIELC Technologies. Retrieved January 11, 2026, from [Link]

-

Synthesis of 4-methoxybenzenesulfonamide. (n.d.). PrepChem.com. Retrieved January 11, 2026, from [Link]

-

(R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide | C10H16N2O3S | CID 10060387 - PubChem. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]

-

Supplementary Information File. (n.d.). Retrieved January 11, 2026, from [Link]

-

4-Methoxybenzenesulfonamide | C7H9NO3S | CID 70789 - PubChem. (n.d.). National Institutes of Health. Retrieved January 11, 2026, from [Link]

-

Gecyte, D., et al. (2022). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. Molecules, 27(19), 6611. [Link]

-

Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. (2021). The Royal Society of Chemistry. Retrieved January 11, 2026, from [Link]

-

N-Methoxybenzenesulfonamide | C7H9NO3S | CID 270783 - PubChem. (n.d.). National Institutes of Health. Retrieved January 11, 2026, from [Link]

-

Gowda, B. T., et al. (2004). Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2. Zeitschrift für Naturforschung A, 59(11), 707-714. [Link]

-

Al-Suhaimi, E. A., et al. (2021). Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. Molecules, 26(15), 4443. [Link]

-

Potter, B. V. L. (2015). Discovery and Development of the Aryl O-Sulfamate Pharmacophore for Oncology and Women's Health. Journal of Medicinal Chemistry, 58(19), 7634-7658. [Link]

-

Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. (n.d.). Retrieved January 11, 2026, from [Link]

- Benzenesulfonamide derivatives and pharmaceutical composition thereof. (2011). Google Patents.

-

Yang, L. M., et al. (2002). Antitumor agents. Part 3: synthesis and cytotoxicity of new trans-stilbene benzenesulfonamide derivatives. Bioorganic & Medicinal Chemistry Letters, 12(7), 1013-1015. [Link]

-

Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies. (2024). PubMed. Retrieved January 11, 2026, from [Link]

Sources

- 1. 4-Methoxybenzenesulfonamide | C7H9NO3S | CID 70789 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. prepchem.com [prepchem.com]

- 3. znaturforsch.com [znaturforsch.com]

- 4. rsc.org [rsc.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. lehigh.edu [lehigh.edu]

- 7. Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures [mdpi.com]

- 8. Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling | MDPI [mdpi.com]

- 10. EP2366687A2 - Benzenesulfonamide derivatives and pharmaceutical composition thereof - Google Patents [patents.google.com]

- 11. Antitumor agents. Part 3: synthesis and cytotoxicity of new trans-stilbene benzenesulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. nbinno.com [nbinno.com]

- 13. pfaltzandbauer.com [pfaltzandbauer.com]

- 14. static.cymitquimica.com [static.cymitquimica.com]

- 15. assets.thermofisher.com [assets.thermofisher.com]

The Rising Profile of 3-Methoxybenzenesulfonamide Derivatives: A Technical Guide to Their Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Versatility of the Sulfonamide Scaffold

The sulfonamide functional group, -S(=O)₂-NR₂R₃, has been a cornerstone of medicinal chemistry for nearly a century. Since the discovery of the antibacterial properties of prontosil, sulfonamide-based drugs have become indispensable in treating a wide array of diseases. Their remarkable versatility stems from the ability to readily modify the substituents on the sulfonamide nitrogen and the aromatic ring, allowing for the fine-tuning of their pharmacokinetic and pharmacodynamic properties. This has led to the development of sulfonamides as diuretics, antidiabetics, anticonvulsants, and, more recently, as potent anticancer and anti-inflammatory agents.

This technical guide delves into the burgeoning field of 3-methoxybenzenesulfonamide derivatives. The strategic placement of a methoxy group at the 3-position of the benzene ring imparts unique electronic and steric properties to the molecule, influencing its binding affinity to various biological targets and, consequently, its therapeutic potential. We will explore the synthesis, diverse biological activities, and underlying mechanisms of action of these promising compounds, providing a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics.

Synthetic Strategies: Building the this compound Core

The synthesis of this compound derivatives typically commences from 3-methoxybenzenesulfonyl chloride, a commercially available or readily synthesized starting material. The general and most common approach involves the nucleophilic substitution of the chloride by a primary or secondary amine in the presence of a base, such as pyridine or triethylamine, to afford the corresponding N-substituted this compound.

A representative synthetic protocol is the preparation of N-(4-methoxyphenyl)-3-nitrobenzenesulfonamide, which can be adapted for various amines.[1]

Experimental Protocol: Synthesis of N-Aryl-3-methoxybenzenesulfonamides

Materials:

-

3-Methoxybenzenesulfonyl chloride

-

Appropriate primary or secondary amine (e.g., p-anisidine)

-

Sodium carbonate (Na₂CO₃)

-

Deionized water

-

Ethanol or methanol (for recrystallization)

Procedure:

-

In a 250 mL Erlenmeyer flask, dissolve the amine (1.0 equivalent) in a solution of 1 M sodium carbonate in deionized water.

-

To this stirring solution, add 3-methoxybenzenesulfonyl chloride (1.0 equivalent) portion-wise at room temperature.

-

Continue stirring the reaction mixture at room temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the solid product will precipitate out of the solution.

-

Collect the precipitate by vacuum filtration and wash thoroughly with cold deionized water to remove any unreacted starting materials and inorganic salts.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or methanol, to yield the pure N-substituted-3-methoxybenzenesulfonamide.

Causality in Experimental Choices:

-

The use of a base (sodium carbonate): The reaction of a sulfonyl chloride with an amine generates hydrochloric acid as a byproduct. The base is crucial to neutralize this acid, driving the reaction to completion and preventing the protonation of the amine, which would render it non-nucleophilic.

-

Room temperature reaction: The sulfonylation of amines is typically an exothermic reaction that proceeds efficiently at room temperature, avoiding the need for heating and potential side reactions.

-

Recrystallization for purification: This is a standard and effective technique for purifying solid organic compounds, ensuring the removal of impurities and providing a crystalline product of high purity for subsequent biological evaluation.

Biological Activities: A Multifaceted Therapeutic Potential

This compound derivatives have demonstrated a remarkable spectrum of biological activities, with anticancer, anti-inflammatory, and antimicrobial properties being the most extensively studied.

Anticancer Activity: Targeting the Pillars of Malignancy

The anticancer potential of this compound derivatives is a significant area of research. These compounds have been shown to inhibit tumor growth through various mechanisms, most notably through the inhibition of carbonic anhydrases.

Carbonic Anhydrase Inhibition:

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. Tumor cells, particularly in the hypoxic microenvironment of solid tumors, overexpress certain CA isoforms, such as CA IX and XII.[2] These enzymes play a critical role in maintaining the pH homeostasis of cancer cells by facilitating the removal of acidic metabolic byproducts, thereby promoting their survival, proliferation, and invasion.

This compound derivatives, owing to the presence of the sulfonamide group, act as potent inhibitors of these tumor-associated CA isoforms. The sulfonamide moiety coordinates to the zinc ion in the active site of the enzyme, blocking its catalytic activity. This leads to an accumulation of acidic waste within the cancer cells, a decrease in the extracellular pH, and ultimately, apoptosis.[3]

The selectivity of these inhibitors for tumor-associated CA isoforms over the ubiquitously expressed cytosolic isoforms (CA I and II) is a key determinant of their therapeutic index.[4] The 3-methoxy substituent can play a crucial role in conferring this selectivity by interacting with specific amino acid residues in the active site of CA IX and XII.[5]

Signaling Pathways Modulated by this compound Derivatives in Cancer:

The anticancer effects of these derivatives are not solely reliant on CA inhibition. They have been shown to modulate several key signaling pathways implicated in cancer progression.

Caption: Key signaling pathways modulated by this compound derivatives in cancer.

-

PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature of many cancers.[6] Some benzenesulfonamide derivatives have been shown to inhibit this pathway, leading to cell cycle arrest and apoptosis.

-

Wnt/β-catenin Pathway: The Wnt signaling pathway is crucial for embryonic development and tissue homeostasis, and its aberrant activation is linked to the development and progression of various cancers, including colorectal and breast cancer.[5] Certain sulfonamide derivatives have been identified as inhibitors of this pathway, thereby suppressing tumor growth and metastasis.[7]

Quantitative Anticancer Activity:

The anticancer potency of this compound derivatives is typically evaluated by determining their half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines.

| Derivative Type | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Benzenesulfonamide-thiadiazole | MCF-7 (Breast) | ~74 | [8] |

| Benzenesulfonamide-triazine | MDA-MB-468 (Breast) | 1.48 - 3.99 | [9] |

| Imidazole-benzenesulfonamide | MDA-MB-231 (Breast) | 20.5 | [3] |

| Imidazole-benzenesulfonamide | IGR39 (Melanoma) | 27.8 | [3] |

| trans-Stilbene benzenesulfonamide | BT-549 (Breast) | 0.205 | [4] |

| trans-Stilbene benzenesulfonamide | HT-29 (Colon) | 0.554 | [4] |

Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)

Materials:

-

Cancer cell lines (e.g., MCF-7, MDA-MB-231)

-

Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

This compound derivatives

Procedure:

-

Seed cancer cells into 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the this compound derivatives in the cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and an untreated control.

-

Incubate the plates for 48-72 hours.

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

Anti-inflammatory Activity: Quelling the Inflammatory Cascade

Chronic inflammation is a key driver of many diseases, including cancer, cardiovascular disease, and autoimmune disorders. This compound derivatives have emerged as promising anti-inflammatory agents by targeting key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX).[10]

Inhibition of Cyclooxygenases and Lipoxygenases:

COX and LOX are two major enzyme families involved in the metabolism of arachidonic acid, a precursor to pro-inflammatory mediators like prostaglandins and leukotrienes.[11] Non-steroidal anti-inflammatory drugs (NSAIDs) primarily exert their effects by inhibiting COX enzymes. However, this can lead to an increase in the production of leukotrienes via the LOX pathway, which can cause gastrointestinal side effects.[12]

Dual inhibitors of both COX and LOX are therefore highly sought after. Certain 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives have been identified as potent and selective inhibitors of 12-lipoxygenase (12-LOX), an enzyme implicated in various inflammatory conditions.[10] These compounds have shown nanomolar potency against 12-LOX with excellent selectivity over related lipoxygenases and cyclooxygenases.[10]

Caption: Inhibition of the lipoxygenase pathway by this compound derivatives.

Experimental Protocol: In Vitro 12-Lipoxygenase Inhibition Assay

Materials:

-

Recombinant human 12-lipoxygenase

-

Arachidonic acid (substrate)

-

This compound derivatives

-

Assay buffer (e.g., Tris-HCl)

-

Spectrophotometer or HPLC system

Procedure:

-

Pre-incubate the 12-lipoxygenase enzyme with various concentrations of the this compound derivative in the assay buffer for a specified time (e.g., 15 minutes) at room temperature.

-

Initiate the enzymatic reaction by adding arachidonic acid.

-

Monitor the formation of the product, 12-hydroxyeicosatetraenoic acid (12-HETE), over time by measuring the change in absorbance at a specific wavelength (e.g., 234 nm) or by quantifying the product using HPLC.

-

Calculate the initial reaction rates and determine the IC₅₀ value of the inhibitor.

Antimicrobial Activity: Combating Bacterial Resistance

The rise of antibiotic-resistant bacteria poses a significant threat to global health. Sulfonamides have a long history as antimicrobial agents, and novel derivatives are continuously being explored to overcome resistance mechanisms.[13] this compound derivatives have shown promising activity against a range of bacterial strains.

Mechanism of Action:

The primary mechanism of antibacterial action for sulfonamides is the inhibition of dihydropteroate synthase (DHPS), an enzyme essential for the synthesis of folic acid in bacteria.[14] Folic acid is a vital precursor for the synthesis of nucleotides and certain amino acids. By competitively inhibiting DHPS, sulfonamides block the bacterial folic acid synthesis pathway, leading to bacteriostasis. Mammalian cells are not affected as they obtain folic acid from their diet.

Structure-Activity Relationship (SAR):

The antimicrobial activity of this compound derivatives is influenced by the nature of the substituents on the sulfonamide nitrogen. The introduction of different heterocyclic or aromatic moieties can enhance the potency and spectrum of activity. For instance, the presence of electron-withdrawing groups on the N-aryl substituent can increase the acidity of the sulfonamide proton, which is believed to be important for binding to the enzyme.[13]

Quantitative Antimicrobial Activity:

The antimicrobial efficacy is determined by the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

| Derivative Type | Bacterial Strain | MIC (µg/mL) | Reference |

| Aryldisulfonamide | Staphylococcus aureus | Varies with chain length | [13] |

| Hydrazide-hydrazone | Staphylococcus aureus | 0.98 | |

| Hydrazide-hydrazone | Staphylococcus epidermidis | 0.24 | |

| Hydrazide-hydrazone | Bacillus subtilis | 0.49 |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

This compound derivatives

-

96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland

Procedure:

-

Prepare serial two-fold dilutions of the this compound derivatives in MHB in the wells of a 96-well plate.

-

Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Conclusion and Future Perspectives

The this compound scaffold represents a privileged structure in medicinal chemistry, giving rise to derivatives with a remarkable range of biological activities. Their potential as anticancer, anti-inflammatory, and antimicrobial agents is well-documented, with carbonic anhydrase inhibition and modulation of key signaling pathways being central to their therapeutic effects. The synthetic accessibility of these compounds, coupled with the vast possibilities for structural modification, makes them an attractive platform for the development of novel, highly potent, and selective therapeutic agents.

Future research in this area should focus on:

-

Expanding the chemical diversity: Synthesizing a broader range of this compound derivatives with novel substituents to explore new structure-activity relationships.

-

Elucidating detailed mechanisms of action: Utilizing advanced molecular and cellular biology techniques to further unravel the specific signaling pathways and molecular targets of these compounds.

-

In vivo efficacy and safety studies: Translating the promising in vitro results into preclinical animal models to evaluate their therapeutic efficacy, pharmacokinetics, and safety profiles.

-

Development of isoform-selective inhibitors: Focusing on the design of derivatives with high selectivity for disease-relevant enzyme isoforms to minimize off-target effects and enhance the therapeutic window.

The continued exploration of this compound derivatives holds immense promise for the discovery of next-generation drugs to address some of the most pressing challenges in human health.

References

- BenchChem. (2025). Application Notes and Protocols for Testing the Efficacy of Sulfonamide-Based Drugs.

- Gül, H. İ., & Çıkrıkçı, S. (2009). Synthesis, characterization, antimicrobial activity and structure-activity relationships of new aryldisulfonamides. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(4), 986-992.

- BenchChem. (2025). Protocol for Assessing the Antibacterial Activity of Sulfonamides.

- ResearchGate. (n.d.). IC 50 values of the compounds 3a-3l against the HT-29 and MCF-7 cell lines.

- Dudutiene, V., Matuliene, J., Smirnov, A., et al. (2014). Discovery and Characterization of Novel Selective Inhibitors of Carbonic Anhydrase IX. Journal of Medicinal Chemistry.

- ResearchGate. (n.d.). The anticancer IC50 values of synthesized compounds against 3 cell lines.

- Gül, H. İ., & Çetinkaya, E. (2008). Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus. Iranian Journal of Pharmaceutical Research, 7(3), 213-218.

- Khan, A. R., et al. (n.d.). Anti-microbial activities of sulfonamides using disc diffusion method.

- Nemr, M. T. M., AboulMagd, A. M., Hassan, H. M., Hamed, A. A., Hamed, M. I. A., & Elsaadi, M. T. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(46), 28769-28787.

- Szafrański, K., et al. (2021). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Molecules, 26(15), 4483.

- Hamaker, C. G., et al. (2022). Structural Comparison of Three N-(4-Methoxyphenyl)

- Eldehna, W. M., et al. (2022). Investigation on Hydrazonobenzenesulfonamides as Human Carbonic Anhydrase I, II, IX and XII Inhibitors. International Journal of Molecular Sciences, 24(1), 133.

- Balandis, B., Mickevičius, V., & Petrikaitė, V. (2021). Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures. Pharmaceuticals, 14(11), 1158.

- Cushman, M., et al. (2002). Antitumor agents. Part 3: synthesis and cytotoxicity of new trans-stilbene benzenesulfonamide derivatives. Bioorganic & Medicinal Chemistry Letters, 12(7), 1013-1015.

- BenchChem. (2025). A Comparative Guide to the Structure-Activity Relationship of 3-Methoxybenzaldehyde Hydrazone Derivatives in Antimicrobial Appli.

- Al-Ghorbani, M., et al. (2022). Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. Scientific Reports, 12(1), 16839.

- Kenyon, V., et al. (2014). Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase. Journal of Medicinal Chemistry, 57(2), 495-506.

- BenchChem. (2025). Synthesis of Derivatives from 3-Methoxyphenol: Application Notes and Protocols.

- Warner, T. D., & Mitchell, J. A. (2002). Effects of non-steroidal anti-inflammatory drugs on cyclo-oxygenase and lipoxygenase activity in whole blood from aspirin-sensitive asthmatics vs healthy donors. British Journal of Pharmacology, 135(8), 2033-2041.

- Ivanov, I., Manolov, S., Bojilov, D., Dimitrova, D., & Nedialkov, P. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Molbank, 2024(3), M1879.

- Pal, D. K., Saha, S., & Kumar, S. (2022). Anti-inflammatory and analgesic activities of imidazolyl triazolo hydroxamic acid derivatives. Indian Journal of Experimental Biology, 60(4), 280-285.

- Wallace, J. L. (2001). Dual inhibitors of cyclooxygenase and 5-lipoxygenase. A new avenue in anti-inflammatory therapy? Biochemical Pharmacology, 62(11), 1435-1439.

- Hatem, R., El Botty, R., Chateau-Joubert, S., et al. (2016). Targeting mTOR pathway inhibits tumor growth in different molecular subtypes of triple-negative breast cancers. Oncotarget, 7(28), 43478-43491.

- Penning, T. D., et al. (1998). New cyclooxygenase-2/5-lipoxygenase Inhibitors. 2. 7-tert-butyl-2,3-dihydro-3,3-dimethylbenzofuran Derivatives as Gastrointestinal Safe Antiinflammatory and Analgesic Agents: Variations of the Dihydrobenzofuran Ring. Journal of Medicinal Chemistry, 41(7), 1124-1137.

- Evans, J. F., et al. (1987). Interactions of inhibitors of the lipoxygenase and cyclooxygenase pathways with a supplementary binding site on soybean lipoxygenase. Biochemical Pharmacology, 36(9), 1529-1535.

- Gao, C., et al. (2023). 1 H-pyrrol-1-yl)benzenesulfonamide, a Novel Carbonic Anhydrase and Wnt/β-Catenin Signaling Pathway Dual-Targeting Inhibitor with Potent Activity against Multidrug Resistant Cancer Cells. Journal of Medicinal Chemistry, 66(22), 15386-15403.

Sources

- 1. Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives | MDPI [mdpi.com]

- 2. protocols.io [protocols.io]

- 3. mdpi.com [mdpi.com]

- 4. Antitumor agents. Part 3: synthesis and cytotoxicity of new trans-stilbene benzenesulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 4-(3-Phenyl-4-(3,4,5-trimethoxybenzoyl)-1 H-pyrrol-1-yl)benzenesulfonamide, a Novel Carbonic Anhydrase and Wnt/β-Catenin Signaling Pathway Dual-Targeting Inhibitor with Potent Activity against Multidrug Resistant Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. oncotarget.com [oncotarget.com]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effects of non-steroidal anti-inflammatory drugs on cyclo-oxygenase and lipoxygenase activity in whole blood from aspirin-sensitive asthmatics vs healthy donors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Dual inhibitors of cyclooxygenase and 5-lipoxygenase. A new avenue in anti-inflammatory therapy? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis, characterization, antimicrobial activity and structure-activity relationships of new aryldisulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to Elucidating the Mechanism of Action of 3-Methoxybenzenesulfonamide

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: The Sulfonamide Scaffold - A Legacy of Versatility and a Future of Potential

The sulfonamide functional group is a cornerstone of medicinal chemistry, first rising to prominence with the advent of sulfa drugs, the first broadly effective systemic antibacterials.[1] This initial discovery, however, was merely the prologue to a much broader pharmacological story. The inherent chemical properties of the sulfonamide moiety—its ability to engage in hydrogen bonding, coordinate with metal ions, and mimic tetrahedral transition states—have enabled the development of a vast and diverse array of therapeutic agents.[2] These include diuretics, anticonvulsants, anti-inflammatory drugs, and potent enzyme inhibitors targeting carbonic anhydrases, proteases, and kinases.[1][2][3]

3-Methoxybenzenesulfonamide, a representative of the arylsulfonamide class, stands as a molecule of significant interest. While its specific biological activities are not yet extensively documented, its structure suggests a high potential for interaction with various biological targets. This guide, therefore, is not a retrospective account of a known mechanism but a prospective roadmap for its discovery. It is designed to provide drug development professionals with a logical, technically sound, and field-proven framework for systematically investigating the mechanism of action (MoA) of this compound, from initial hypothesis to in-depth characterization.

Part 1: Hypothesis-Driven Investigation - Leveraging the Chemical Precedent

The structure of this compound provides immediate, rational starting points for MoA investigation. The presence of the benzenesulfonamide core is a strong indicator of potential enzyme inhibition, a hallmark of this chemical class.[2]

Primary Hypothesis: Dihydropteroate Synthase (DHPS) Inhibition

The classical MoA for antibacterial sulfonamides is the competitive inhibition of DHPS, a key enzyme in the bacterial folate synthesis pathway.[1] This pathway is essential for bacterial survival but absent in humans, who acquire folate through their diet, making it an attractive therapeutic window.

Experimental Rationale: The structural similarity between sulfonamides and p-aminobenzoic acid (PABA), the natural substrate of DHPS, is the basis for this hypothesis. This compound should be tested for its ability to compete with PABA for the active site of DHPS.

Experimental Workflow: DHPS Inhibition Assay

Caption: Workflow for assessing DHPS enzymatic inhibition.

Detailed Protocol: Spectrophotometric DHPS Assay

-

Reagent Preparation:

-

Prepare a stock solution of this compound in DMSO. Create a serial dilution series.

-

Prepare assay buffer (e.g., 100 mM Tris-HCl, 10 mM MgCl₂, pH 8.5).

-

Prepare solutions of PABA and dihydropteridine pyrophosphate (DHPP).

-

Prepare a solution of purified recombinant DHPS from a relevant bacterial species (e.g., E. coli).

-

-

Assay Procedure:

-

In a 96-well UV-transparent plate, add 5 µL of the compound dilution or DMSO (vehicle control).

-

Add 85 µL of a master mix containing assay buffer, DHPS, and DHPP.

-

Incubate for 15 minutes at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding 10 µL of PABA solution.

-

Immediately measure the increase in absorbance at 340 nm (due to dihydropteroate formation) every 30 seconds for 20 minutes using a plate reader.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) from the linear phase of the absorbance curve.

-

Plot V₀ against the concentration of this compound to determine the IC₅₀ value.

-

To determine the mode of inhibition, perform the assay with varying concentrations of PABA in the presence and absence of the inhibitor. Plot the data using a Lineweaver-Burk plot. A competitive inhibitor will increase the apparent Kₘ without changing Vₘₐₓ.[4][5]

-

Secondary Hypotheses: Broader Enzyme Class Inhibition

The versatility of the sulfonamide scaffold necessitates a broader screening approach against enzyme families known to be modulated by such compounds.[2][3]

Key Enzyme Classes to Investigate:

-

Carbonic Anhydrases (CAs): Sulfonamides are classic inhibitors of CAs, with the sulfonamide nitrogen coordinating to the active site zinc ion.[2][6] Inhibition of CAs has applications in glaucoma, epilepsy, and cancer.[6][7]

-

Proteases (Serine, Aspartic, Metallo-): Sulfonamide-based inhibitors have been developed for a range of proteases, including elastase and matrix metalloproteinases (MMPs).[2]

-

Kinases: While less common, some sulfonamide derivatives have been shown to inhibit protein kinases, which are critical targets in oncology.[8]

-

Steroid Sulfatase (STS): Inhibition of STS is a therapeutic strategy in hormone-dependent cancers.[2][9]

Screening Strategy: A tiered screening approach is recommended.

-

Tier 1: Broad Panel Screening: Utilize commercially available, broad-spectrum enzyme inhibitor panels (e.g., Eurofins, Promega) to test this compound at a single high concentration (e.g., 10 µM) against a diverse set of enzymes from the classes listed above.

-

Tier 2: Hit Confirmation: For any enzyme showing >50% inhibition in Tier 1, perform a dose-response analysis to confirm the activity and determine the IC₅₀.

-

Tier 3: Orthogonal Assays: Confirm positive hits using a different assay format (e.g., if the primary screen was fluorescence-based, use a label-free method like isothermal titration calorimetry).

Data Presentation: Initial Enzyme Inhibition Screen

| Target Enzyme Class | Representative Enzyme | % Inhibition at 10 µM | IC₅₀ (µM) |

| Carbonic Anhydrase | hCA II | [Experimental Data] | [Experimental Data] |

| Carbonic Anhydrase | hCA IX | [Experimental Data] | [Experimental Data] |

| Serine Protease | Elastase | [Experimental Data] | [Experimental Data] |

| Metalloprotease | MMP-2 | [Experimental Data] | [Experimental Data] |

| Tyrosine Kinase | TrkA | [Experimental Data] | [Experimental Data] |

| Steroid Sulfatase | STS | [Experimental Data] | [Experimental Data] |

Part 2: Unbiased Target Identification - Casting a Wider Net

If hypothesis-driven approaches do not yield a high-affinity target, unbiased methods are employed to identify novel binding partners.

Methodology: Affinity Chromatography-Mass Spectrometry

This powerful technique aims to "fish" for binding partners from a complex biological sample.

Experimental Workflow: Affinity-Based Target ID

Caption: Workflow for unbiased target identification via affinity chromatography.

Part 3: In-Depth Mechanistic Characterization

Once a primary target is identified and validated, a deeper investigation into the binding kinetics, thermodynamics, and structural basis of the interaction is essential.

Enzyme Kinetics

Detailed kinetic studies are crucial to define the precise nature of the enzyme inhibition.[4]

Protocol: Determining Inhibition Modality

-

Objective: Distinguish between competitive, non-competitive, uncompetitive, and mixed inhibition.[5]

-

Procedure:

-

Set up a matrix of reactions with varying concentrations of both the substrate and this compound.

-

Measure the initial reaction velocities for each condition.

-

Plot the data using a Lineweaver-Burk (double reciprocal) plot (1/V vs. 1/[S]).

-

-

Interpretation:

-

Competitive: Lines intersect on the y-axis (Vₘₐₓ is unchanged, Kₘ increases).[10]

-

Non-competitive: Lines intersect on the x-axis (Vₘₐₓ decreases, Kₘ is unchanged).

-

Uncompetitive: Lines are parallel (both Vₘₐₓ and Kₘ decrease).

-

Mixed: Lines intersect in the second or third quadrant (both Vₘₐₓ and Kₘ are altered).

-

Biophysical Characterization

Techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) provide quantitative data on the binding interaction, independent of enzyme activity.

Data Presentation: Biophysical Binding Parameters

| Technique | Parameter | Description | Value |

| SPR | kₐ (on-rate) | Rate of complex formation | [Experimental Data] |

| kₒ (off-rate) | Rate of complex dissociation | [Experimental Data] | |

| Kₒ (Equilibrium Constant) | Binding affinity (kₒ/kₐ) | [Experimental Data] | |

| ITC | ΔH | Enthalpy of binding | [Experimental Data] |

| ΔS | Entropy of binding | [Experimental Data] | |

| n | Stoichiometry of binding | [Experimental Data] |

Structural Biology

Visualizing the compound bound to its target provides the ultimate confirmation of the MoA and enables structure-activity relationship (SAR) studies for lead optimization.

Methodologies:

-

X-ray Co-crystallography: The gold standard. Involves crystallizing the target protein in the presence of this compound and solving the 3D structure. This can reveal the precise binding pocket, key amino acid interactions, and conformational changes.

-

Computational Docking: In the absence of a crystal structure, molecular modeling can predict the binding mode of the compound within a known or homologous protein structure, guiding further experimental design.[11]

Part 4: Cellular and In Vivo Validation

Demonstrating a molecular interaction is only the first step. The mechanism must be validated in a relevant biological context.

Signaling Pathway Analysis:

If the identified target is part of a known signaling cascade (e.g., a kinase in the MAPK pathway), downstream effects must be quantified.[8]

Signaling Pathway Diagram: Hypothetical Kinase Inhibition

Caption: Hypothetical inhibition of a kinase signaling pathway.

Experimental Validation:

-

Cell-Based Assays: Treat relevant cell lines with this compound and measure the phosphorylation status of downstream proteins via Western Blot or ELISA.

-

Phenotypic Assays: Correlate target engagement with a cellular phenotype (e.g., apoptosis, cell cycle arrest, inhibition of proliferation).

-

Animal Models: If a cellular MoA is confirmed, progress to relevant animal models of disease to assess efficacy and target engagement in vivo.

Conclusion

Elucidating the mechanism of action of a compound like this compound is a systematic process of hypothesis testing, discovery, and validation. By leveraging the rich chemical precedent of the sulfonamide scaffold, researchers can formulate rational starting points for investigation. Combining these hypothesis-driven approaches with unbiased screening and in-depth biophysical and structural characterization provides a robust framework for discovery. This comprehensive understanding is not merely an academic exercise; it is the fundamental bedrock upon which successful, safe, and effective therapeutics are built.

References

- Supuran, C. T. (2008). Therapeutic potential of sulfamides as enzyme inhibitors. PubMed.

- Wróbel, T. M., et al. (2024). Current development in sulfonamide derivatives to enable CNS-drug discovery. PubMed.

- Smolecule. (2023). Buy N-(3-methoxyphenyl)-3-methylbenzenesulfonamide | 670271-51-9. Smolecule.

- Al-Balas, Q., et al. (n.d.). Sulfonamide Derivatives: Recent Compounds with Potent Anti-alzheimer's Disease Activity. Bentham Science.

- Nocentini, A., et al. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry.

- Wikipedia. (n.d.). Sulfonamide (medicine). Wikipedia.

- Al-Masoudi, N. A. L., et al. (2023). 1 H-pyrrol-1-yl)benzenesulfonamide, a Novel Carbonic Anhydrase and Wnt/β-Catenin Signaling Pathway Dual-Targeting Inhibitor with Potent Activity against Multidrug Resistant Cancer Cells. PubMed.

- Lone, M. Y., et al. (2022). Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. National Institutes of Health.

- Poirier, D., et al. (2000). Potent inhibition of steroid sulfatase activity by 3-O-sulfamate 17alpha-benzyl(or 4'-tert-butylbenzyl)estra-1,3,5(10)-trienes: combination of two substituents at positions C3 and c17alpha of estradiol. PubMed.

- Chemistry LibreTexts. (2025). 5.4: Enzyme Inhibition. Chemistry LibreTexts.

- Westin, J. (n.d.). Inhibition Types - Control Of Enzyme Activity. MCAT Content.

- MDPI. (2021). The Kinetic and Analytical Aspects of Enzyme Competitive Inhibition: Sensing of Tyrosinase Inhibitors. MDPI.

Sources

- 1. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]

- 2. Therapeutic potential of sulfamides as enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Current development in sulfonamide derivatives to enable CNS-drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. jackwestin.com [jackwestin.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 4-(3-Phenyl-4-(3,4,5-trimethoxybenzoyl)-1 H-pyrrol-1-yl)benzenesulfonamide, a Novel Carbonic Anhydrase and Wnt/β-Catenin Signaling Pathway Dual-Targeting Inhibitor with Potent Activity against Multidrug Resistant Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Potent inhibition of steroid sulfatase activity by 3-O-sulfamate 17alpha-benzyl(or 4'-tert-butylbenzyl)estra-1,3,5(10)-trienes: combination of two substituents at positions C3 and c17alpha of estradiol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Sulfonamide Derivatives: Recent Compounds with Potent Anti-alzheimer’s Disease Activity | Bentham Science [eurekaselect.com]

spectroscopic analysis of 3-Methoxybenzenesulfonamide

An In-Depth Technical Guide to the Spectroscopic Analysis of 3-Methoxybenzenesulfonamide

For professionals in chemical research and drug development, the unambiguous structural confirmation of a molecule is paramount. This compound, a key structural motif in various pharmacologically active compounds, serves as an excellent case study for the integrated application of modern spectroscopic techniques. This guide provides a detailed exploration of its analysis using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), moving beyond mere data presentation to explain the causal relationships behind experimental choices and data interpretation.

Molecular Structure and Analytical Overview

This compound possesses a distinct set of functional groups—a sulfonamide, a methoxy group, and a meta-substituted aromatic ring—that give rise to a unique spectroscopic fingerprint. A multi-faceted analytical approach is not merely confirmatory but essential for ruling out isomeric impurities and confirming the precise substitution pattern.

Our analytical workflow is designed as a self-validating system, where data from each technique corroborates the others, leading to an unequivocal structural assignment.

Caption: Integrated workflow for the spectroscopic characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation, providing detailed information about the chemical environment and connectivity of hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR Spectroscopy: Mapping Proton Environments

The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through chemical shifts and splitting patterns. For this compound, we anticipate signals for the methoxy group, the sulfonamide protons, and the four aromatic protons.

Expected ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~7.40 | t, J ≈ 8.0 Hz | 1H | H-5 | Coupled to two ortho neighbors (H-4, H-6). |

| ~7.32 | s (broad) | 2H | -SO₂NH₂ | Labile protons, often a broad singlet; chemical shift is concentration-dependent. |

| ~7.28 | ddd, J ≈ 8.0, 2.0, 1.0 Hz | 1H | H-6 | Coupled to H-5 (ortho), H-4 (meta), and H-2 (para). |

| ~7.22 | t, J ≈ 2.0 Hz | 1H | H-2 | Coupled to two meta neighbors (H-4, H-6). |

| ~7.05 | ddd, J ≈ 8.0, 2.5, 1.0 Hz | 1H | H-4 | Coupled to H-5 (ortho), H-2 and H-6 (meta). |

| 3.80 | s | 3H | -OCH₃ | Singlet, characteristic of a methoxy group with no adjacent protons. |

Note: Chemical shifts and coupling constants (J) are predictive and can vary slightly based on solvent and concentration. The use of a high-field NMR (e.g., 500 MHz) is crucial for resolving the complex splitting patterns in the aromatic region.

Experimental Protocol: ¹H NMR

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for sulfonamides due to its ability to solubilize the compound and slow the exchange of the -NH₂ protons, allowing for their observation.[1]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher NMR spectrometer.[2][3]

-

Data Acquisition: Record the spectrum at room temperature, typically using 16-32 scans to ensure a good signal-to-noise ratio.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

¹³C NMR Spectroscopy: The Carbon Skeleton

¹³C NMR spectroscopy provides a count of the non-equivalent carbon atoms in the molecule. The spectrum is typically proton-decoupled, resulting in a series of singlet peaks, each corresponding to a unique carbon environment.

Caption: Structure of this compound with predicted ¹³C NMR chemical shifts.

Expected ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment | Rationale |

|---|---|---|

| ~160.0 | C-3 | Aromatic carbon attached to the highly electronegative oxygen of the methoxy group (ipso-carbon), resulting in a significant downfield shift.[4] |

| ~142.5 | C-1 | Aromatic carbon attached to the electron-withdrawing sulfonamide group. |

| ~130.5 | C-5 | Aromatic C-H, ortho to the sulfonamide group. |

| ~120.0 | C-6 | Aromatic C-H, para to the sulfonamide group. |

| ~119.0 | C-4 | Aromatic C-H, ortho to the methoxy group. |

| ~112.2 | C-2 | Aromatic C-H, ortho to the sulfonamide group and para to the methoxy group. |

| ~56.0 | -OCH₃ | Aliphatic carbon of the methoxy group, appearing in the characteristic upfield region.[4] |

Experimental Protocol: ¹³C NMR

-

Sample Preparation: The same sample prepared for ¹H NMR analysis can be used.

-

Instrumentation: Use a 100 MHz or higher spectrometer.

-

Data Acquisition: Acquire a proton-decoupled spectrum. A greater number of scans (e.g., 1024 or more) is required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: Process the FID as described for ¹H NMR.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending).[5]

Expected IR Absorption Bands

| Frequency Range (cm⁻¹) | Vibration Type | Assignment | Rationale |

|---|---|---|---|

| 3350-3250 | N-H Asymmetric & Symmetric Stretch | -SO₂NH₂ | Two distinct bands are characteristic of a primary sulfonamide.[6] |

| 3100-3000 | C-H Aromatic Stretch | Ar-H | Characteristic of C-H bonds on the benzene ring.[7] |

| 2950-2850 | C-H Aliphatic Stretch | -OCH₃ | C-H bonds of the methyl group. |

| 1600 & 1475 | C=C Aromatic Ring Stretch | Benzene Ring | Skeletal vibrations of the aromatic ring.[7] |

| 1350-1310 | S=O Asymmetric Stretch | Sulfonamide | A strong, characteristic absorption for the sulfonyl group.[6][8] |

| 1250-1200 | C-O-C Asymmetric Stretch | Aryl-Alkyl Ether | Strong absorption typical for the methoxy group attached to the aromatic ring.[7] |

| 1170-1140 | S=O Symmetric Stretch | Sulfonamide | A second strong, characteristic absorption for the sulfonyl group.[6][8] |

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: For solid samples, the KBr pellet method is standard.[1]

-

Thoroughly grind a small amount of the compound (~1-2 mg) with ~100-200 mg of dry, spectroscopic-grade potassium bromide (KBr).

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

First, acquire a background spectrum of the empty sample compartment or a pure KBr pellet.[1]

-

Place the sample pellet in the spectrometer's sample holder.

-

Record the spectrum, typically in the 4000-400 cm⁻¹ range, averaging multiple scans (e.g., 16 or 32) to improve the signal quality. The instrument software will automatically subtract the background spectrum.

-

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and, through fragmentation analysis, valuable structural information. Electron Ionization (EI) is a common technique for this type of molecule.

Expected Mass Spectrometry Data

| m/z Value | Ion | Rationale |

|---|---|---|

| 187 | [M]⁺ | Molecular ion peak corresponding to the exact mass of C₇H₉NO₃S. |

| 172 | [M - CH₃]⁺ | Loss of a methyl radical from the methoxy group. |

| 108 | [M - SO₂NH]⁺ | Loss of the sulfamoyl radical, leaving the methoxybenzene cation. |

| 107 | [M - SO₂NH₂]⁺ | Cleavage of the C-S bond, resulting in the methoxyphenyl cation. This is often a prominent peak. |

| 77 | [C₆H₅]⁺ | Phenyl cation, resulting from the loss of the methoxy group from the methoxyphenyl cation. |

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent like methanol or acetonitrile.[1]

-

Instrumentation: Utilize a mass spectrometer equipped with an appropriate ion source, such as Electron Ionization (EI) or Electrospray Ionization (ESI).[1][3] For structural elucidation via fragmentation, EI or tandem MS (MS/MS) after ESI is particularly informative.[9][10]

-

Data Acquisition: Introduce the sample into the ion source. For EI, this is often via a direct insertion probe or after separation by Gas Chromatography (GC). For ESI, the sample is infused directly or eluted from a Liquid Chromatography (LC) system.[11]

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak [M]⁺ and major fragment ions. High-resolution mass spectrometry (HR-MS) can be used to confirm the elemental composition of the parent ion and its fragments.[9][10]

Conclusion: A Unified Structural Assignment

The collective spectroscopic data provides a robust and self-consistent confirmation of the structure of this compound.

-

Mass Spectrometry establishes the correct molecular weight (187 g/mol ) and elemental formula.

-

IR Spectroscopy confirms the presence of all key functional groups: N-H and S=O of the sulfonamide, the C-O ether linkage, and the aromatic ring.

-

¹³C NMR verifies the presence of seven unique carbon environments, consistent with the proposed structure.

-

¹H NMR provides the final, definitive proof of the meta substitution pattern through the characteristic chemical shifts and complex splitting of the four aromatic protons, while also confirming the methoxy and sulfonamide protons.

This integrated approach, where each technique provides a unique and complementary piece of the structural puzzle, represents the gold standard in chemical analysis, ensuring the identity and purity of compounds essential to research and development.

References

-

The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

-

CSPS. (2021). Supplementary Information File. Journal of Pharmacy & Pharmaceutical Sciences. Retrieved from [Link]

-